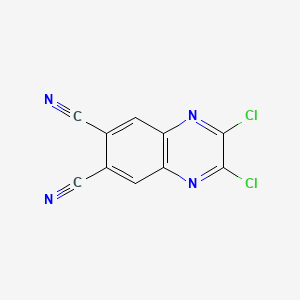

2,3-Dichloroquinoxaline-6,7-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H2Cl2N4 |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

2,3-dichloroquinoxaline-6,7-dicarbonitrile |

InChI |

InChI=1S/C10H2Cl2N4/c11-9-10(12)16-8-2-6(4-14)5(3-13)1-7(8)15-9/h1-2H |

InChI Key |

IAIQEAZCFVBKCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)Cl)Cl)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloroquinoxaline 6,7 Dicarbonitrile and Its Derivatives

Cyclocondensation Reactions in Quinoxaline (B1680401) Dicarbonitrile Synthesis

Cyclocondensation is the cornerstone for forming the quinoxaline ring system. This approach involves the reaction between an ortho-diamine and an α-dicarbonyl compound, leading to the formation of the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring. researchgate.netsapub.org

A direct pathway to 2,3-dichloroquinoxaline-6,7-dicarbonitrile begins with 4,5-diaminophthalonitrile (B137029), an aromatic diamine already containing the required nitrile groups at what will become the 6 and 7 positions of the quinoxaline core. This precursor undergoes a two-step process involving initial condensation followed by halogenation.

The first step is the cyclocondensation of 4,5-diaminophthalonitrile with an α-dicarbonyl compound. While various dicarbonyl compounds can be used, oxalic acid or its derivatives like diethyloxalate are common choices for producing 2,3-dihydroxyquinoxaline (B1670375) intermediates. sapub.org This reaction forms the quinoxaline ring, yielding 6,7-dicyanoquinoxaline-2,3-diol. This intermediate is a crucial precursor for the final chlorinated product. A one-pot method has been developed for related structures starting from an o-phenylenediamine (B120857) and oxalic acid, which proceeds to the chlorinated product without isolating the diol intermediate. google.com

The second step involves the conversion of the hydroxyl groups in 6,7-dicyanoquinoxaline-2,3-diol to chlorine atoms. This is typically achieved through nucleophilic substitution using a halogenating agent. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. chemicalbook.comlibretexts.org The reaction is often performed by refluxing the dihydroxyquinoxaline intermediate with thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to yield the desired this compound. chemicalbook.comreddit.com Other chlorinating agents like phosphorus oxychloride (POCl₃) can also be employed for this conversion. chemicalbook.com

A general procedure for this type of chlorination involves refluxing the 2,3-dihydroxyquinoxaline (1 equivalent) with thionyl chloride (2 equivalents) in a suitable solvent like 1-chlorobutane (B31608) with a catalytic drop of DMF, achieving yields as high as 98% for the unsubstituted 2,3-dichloroquinoxaline (B139996). chemicalbook.com

Table 1: Halogenation of 2,3-Dihydroxyquinoxaline Precursors

Precursor Reagent Conditions Product Yield Reference 2,3-Dihydroxyquinoxaline Thionyl Chloride (SOCl₂), DMF (cat.) Reflux in 1-chlorobutane, 1h 2,3-Dichloroquinoxaline 98% nih.gov Quinoxaline-2,3(1H,4H)-dione Phosphorus Oxychloride (POCl₃) Reflux (100°C), 3h 2,3-Dichloroquinoxaline 92% nih.gov

The condensation of ortho-phenylenediamines with α-dicarbonyl compounds is the most classical and versatile method for synthesizing the quinoxaline core. nih.govsapub.org This strategy can be adapted to produce a vast range of substituted quinoxalines by selecting appropriately functionalized starting materials.

The traditional synthesis involves reacting an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, often in a solvent like ethanol (B145695) or acetic acid. nih.govsapub.org This reaction can be catalyzed by acids to facilitate the condensation and subsequent cyclization-dehydration steps. nih.gov The versatility of this method allows for the synthesis of various derivatives, as the substituents on both the diamine and the dicarbonyl compound are incorporated into the final quinoxaline product. nih.gov For instance, the reaction of o-phenylenediamine with glyoxal in acetonitrile (B52724) is a standard method for preparing the parent quinoxaline ring. sapub.orgsapub.org

Table 2: Examples of Traditional Quinoxaline Synthesis

o-Phenylenediamine Derivative Dicarbonyl Compound Catalyst/Solvent Yield Reference o-Phenylenediamine Glyoxal Acetonitrile N/A [2, 5] Substituted o-Phenylenediamines Benzil Derivatives Cerium(IV) Ammonium (B1175870) Nitrate (CAN) / Water up to 98% sapub.org o-Phenylenediamine Benzil Sulfated Polyborate 96% rsc.org

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free synthetic methods. nih.govrsc.org These approaches often utilize more environmentally benign solvents, such as water or ethanol, or are performed under solvent-free conditions. nih.govnih.gov Catalyst-free protocols have been successfully developed for the condensation of o-phenylenediamines with α-dicarbonyl compounds or phenacyl halides. nih.govasianpubs.org These reactions can be promoted by alternative energy sources like ultrasound irradiation, which can lead to high yields in shorter reaction times under mild conditions. nih.gov The advantages of these methods include simplified workup procedures, reduced environmental impact, and often excellent product yields. nih.gov

For example, a catalyst-free domino synthesis of quinoxalines has been developed from phenacyl halides and 1,2-diaminoarenes, affording yields of up to 97%. asianpubs.org Another eco-friendly approach involves the reaction of α-haloketones and o-phenylenediamine in water at 80 °C, which proceeds without any catalyst, co-catalyst, or additives. nih.gov

Approaches Involving ortho-Phenylenediamines and Dicarbonyl Compounds

Microwave-Assisted Synthetic Routes to Quinoxaline Dicarbonitrile Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. udayton.eduajrconline.org This technology is particularly effective for the synthesis of heterocyclic compounds like quinoxaline derivatives. udayton.edu The application of microwave heating under solvent-free conditions presents a promising and environmentally benign alternative to traditional, often polluting, reaction setups. udayton.eduresearchgate.net

The synthesis of the quinoxaline core, a precursor to the target dicarbonitrile, typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govscispace.com Microwave irradiation has been shown to significantly enhance this condensation reaction. For instance, various quinoxaline derivatives have been synthesized in excellent yields (80-90%) within a short reaction time of just 3.5 minutes under microwave heating in a solvent-free medium. udayton.edu In some protocols, a small amount of a high-boiling solvent like DMSO or a green solvent such as glycerol (B35011) can be used to facilitate the reaction under microwave conditions. udayton.eduresearchgate.net

One general procedure involves adding the dichloroquinoxaline precursor to a microwave tube with a nucleophile and triethylamine, followed by irradiation for 5 minutes at 160°C. udayton.edu This rapid "flash heating" drastically reduces reaction times from hours or even days to mere minutes. udayton.edu The efficiency of microwave-assisted synthesis is evident when comparing it to conventional methods, which often require prolonged refluxing. ajrconline.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoxaline Derivatives

| Product | Conventional Method Time | Microwave-Assisted Time | Microwave Power | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-diphenyl quinoxaline | 30 min | 10 min | 340 W | 94.45 | ajrconline.org |

| Substituted Quinoxalines | 2-3 hours (Reflux) | 3 min | - | 90-97 | researchgate.netscispace.com |

| Functionalized Quinoxalines | Several hours | 5 min | - | >90 | unicam.it |

While specific examples detailing the microwave-assisted synthesis of this compound are not abundant, the principles can be applied. The synthesis would likely proceed by first forming the 6,7-dicyano-1,4-dihydroquinoxaline-2,3-dione, followed by a microwave-assisted chlorination step. The significant reduction in reaction time and potential for high yields make this an attractive route for further investigation.

Halogenation Strategies for Dichloroquinoxaline Scaffolds

Halogenation, particularly chlorination, is a critical step in the synthesis of this compound. This process transforms the hydroxyl groups of a 1,4-dihydroquinoxaline-2,3-dione precursor into the more reactive chloro groups, which are essential for further functionalization.

A common and effective method for the chlorination of 1,4-dihydroquinoxaline-2,3-diones is the use of phosphorus oxychloride (POCl₃). asianpubs.org This reagent efficiently replaces the hydroxyl groups with chlorine atoms. The reaction is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which can form the Vilsmeier reagent in situ, facilitating the transformation. udayton.edu

In a typical procedure, the quinoxaline-2,3(1H,4H)-dione is refluxed with POCl₃. For example, stirring the dione (B5365651) precursor with POCl₃ and refluxing at 100°C for 3 hours can yield the desired 2,3-dichloroquinoxaline in excellent yields. udayton.edu One reported synthesis achieved a 92% yield using this method. udayton.edu Another approach involves refluxing the dihydroxyquinoxaline with thionyl chloride (SOCl₂) and a catalytic amount of DMF in a suitable solvent like 1-chlorobutane for 1 hour, which has been reported to produce 2,3-dichloroquinoxaline in up to 98% yield. udayton.edu

These chlorination reactions are foundational for preparing the target molecule. Starting with 6,7-dicyano-1,4-dihydroquinoxaline-2,3-dione, these established methods can be applied to synthesize this compound.

Table 2: Chlorination of Quinoxaline-2,3-dione Precursors

| Chlorinating Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃ | Neat | 100°C, 3h | 92 | udayton.edu |

| SOCl₂ | DMF (cat.), 1-chlorobutane | Reflux, 1h | 98 | udayton.edu |

| POCl₃/malonic acid | DMF | Microwave, 600W, 50s | Good | asianpubs.org |

Regioselectivity becomes crucial when dealing with quinoxaline scaffolds that already possess substituents. The goal is to selectively introduce chlorine atoms at the 2 and 3 positions without affecting other parts of the molecule. The methods described above, such as using POCl₃ or SOCl₂/DMF on 1,4-dihydroquinoxaline-2,3-dione precursors, are inherently regioselective for the 2 and 3 positions due to the nature of the starting material. The hydroxyl groups at these positions are readily converted to chlorides.

For an already formed quinoxaline ring system that lacks the dione functionality, direct chlorination can be more challenging and may lead to a mixture of products. However, the synthesis of this compound typically starts from the corresponding dione, ensuring the chlorination occurs at the desired positions. Further functionalization of the quinoxaline ring can be achieved through regioselective nucleophilic aromatic substitution (SNAr) reactions on the dichlorinated scaffold. koreascience.krmdpi.com The electronic properties of the existing substituents on the benzene ring of the quinoxaline will direct the position of subsequent substitutions. For instance, in 2,3-dichloro-6-aminoquinoxaline, regioselective substitution can be achieved to produce a variety of 2,3-disubstituted derivatives. koreascience.kr

Multi-Component Reactions (MCRs) for Diverse Quinoxaline Dicarbonitrile Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. mdpi.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate complex and diverse molecular structures in a convergent manner. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools in this regard and have been employed for the synthesis of various heterocyclic scaffolds, including quinoxalines. nih.govrsc.org

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov By carefully selecting bifunctional reactants, the initial Ugi product can undergo subsequent intramolecular reactions to yield complex heterocyclic systems. This strategy can be envisioned for the synthesis of quinoxaline dicarbonitrile derivatives by using, for example, a suitably substituted o-phenylenediamine as the amine component. The reaction could be designed so that the resulting Ugi adduct has the necessary functionalities to cyclize and form the quinoxaline ring, with the dicarbonitrile groups already in place or introduced in a subsequent step.

Similarly, the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, can be adapted to generate precursors for quinoxaline systems. nih.gov While specific literature detailing the direct synthesis of this compound via MCRs is limited, the modularity of these reactions offers a promising avenue for creating diverse libraries of quinoxaline dicarbonitrile derivatives for screening and optimization.

Environmentally Benign Protocols in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of recyclable catalysts, green solvents, and energy-efficient reaction conditions. nih.govias.ac.in

Several environmentally friendly methods for the synthesis of the quinoxaline core have been reported. These include:

Use of Recyclable Catalysts: Heterogeneous catalysts, such as mineral fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP), have been successfully used for quinoxaline synthesis at room temperature. dergipark.org.trresearchgate.net These catalysts are inexpensive, readily available, and can be easily recovered by filtration and reused for multiple cycles with only a slight decrease in activity. dergipark.org.trresearchgate.net Sulfated polyborate is another efficient and recyclable catalyst that promotes the reaction under solvent-free conditions. ias.ac.in

Green Solvents: Water and ethanol are often employed as environmentally benign solvents for quinoxaline synthesis. nih.govdergipark.org.tr The use of natural deep eutectic solvents (NADESs), such as a mixture of choline (B1196258) chloride and water, has also been shown to be a highly effective medium, allowing for rapid reactions (around 5 minutes) at room temperature and easy product recovery. unicam.it

Solvent-Free Conditions: Conducting reactions without a solvent, often in combination with microwave irradiation or simple grinding of reactants, represents a very green approach. researchgate.netias.ac.in This minimizes waste and avoids the use of potentially toxic organic solvents.

These green principles can be applied to the synthesis of this compound. For instance, the initial condensation to form the dicyano-substituted quinoxaline-dione precursor could be performed using a recyclable catalyst in water or under solvent-free conditions. While the subsequent chlorination step often requires harsh reagents like POCl₃, ongoing research aims to develop greener halogenation methods.

Table 3: Examples of Green Catalysts in Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| MAP, DAP, TSP | Ethanol | Room Temp. | 2-4 min | 89-99 | dergipark.org.trresearchgate.net |

| Sulfated Polyborate | Solvent-free | 60°C | 10-20 min | 90-97 | ias.ac.in |

| Choline Chloride/Water | Neat | Room Temp. | 5 min | >90 | unicam.it |

| Ceric Ammonium Nitrate (CAN) | Water | - | 20 min | - | nih.gov |

Reactivity and Derivatization Strategies of 2,3 Dichloroquinoxaline 6,7 Dicarbonitrile

Nucleophilic Substitution Reactions of the Dichloroquinoxaline Moiety

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline (B1680401) system, further enhanced by the electron-withdrawing nitrile groups at the 6 and 7 positions, renders the C2 and C3 positions highly susceptible to nucleophilic attack. This reactivity is the basis for a multitude of derivatization strategies.

Achieving selective monosubstitution on the 2,3-dichloroquinoxaline (B139996) core is a crucial strategy for creating asymmetric derivatives. By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the nucleophile, it is possible to replace a single chlorine atom, leaving the other available for subsequent transformations. This stepwise approach allows for the introduction of two different functional groups at the C2 and C3 positions. For instance, the reaction of 2,3-dichloroquinoxaline with a nucleophile in a 1:1 molar ratio at lower temperatures often favors the formation of the monosubstituted product. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed in these reactions to introduce diverse functionalities.

Table 1: Examples of Selective Monosubstitution Reactions

| Nucleophile | Product |

|---|---|

| Pyrrolidine | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline-6,7-dicarbonitrile |

The sequential or simultaneous replacement of both chlorine atoms in 2,3-dichloroquinoxaline-6,7-dicarbonitrile leads to the formation of symmetrically or asymmetrically di-functionalized quinoxalines. libretexts.orgyoutube.comyoutube.comkhanacademy.org When an excess of a single nucleophile is used, typically under more forcing conditions such as higher temperatures, symmetrical 2,3-disubstituted quinoxalines are obtained. This approach has been widely used to synthesize derivatives with two identical substituents. researchgate.net

Alternatively, a stepwise approach can be employed to introduce two different nucleophiles, leading to asymmetrically substituted quinoxalines. This involves an initial selective monosubstitution reaction, followed by the introduction of a second, different nucleophile to replace the remaining chlorine atom. This method provides access to a vast library of quinoxaline derivatives with tailored electronic and steric properties.

Table 2: Synthesis of Di-Functionalized Quinoxalines

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Excess Pyrrolidine | 2,3-di(pyrrolidin-1-yl)quinoxaline-6,7-dicarbonitrile |

The reactivity of the dichloroquinoxaline moiety can be further exploited to construct fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the quinoxaline core, are achieved by reacting this compound with bifunctional nucleophiles. For example, reaction with 2-aminothiophenol (B119425) can lead to the formation of thiazolo[4,5-b]quinoxalines, which are of significant interest in medicinal chemistry. Similarly, the use of reagents like potassium thiocyanate (B1210189) can lead to the formation of thiazoloquinoxaline derivatives. nih.gov The reaction with 1,2-ethanedithiol (B43112) can yield dithiolo[4,5-b]quinoxalines. These fused systems often exhibit unique photophysical and biological properties.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Beyond nucleophilic substitution, the chlorine atoms on the quinoxaline core are amenable to various transition-metal-catalyzed cross-coupling reactions, providing powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are highly applicable to the derivatization of this compound. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the quinoxaline core and a terminal alkyne. wikipedia.orgorganic-chemistry.orgorgsyn.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgorgsyn.org This method is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of functional materials. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the dichloroquinoxaline with an organoboron reagent, such as a boronic acid or ester. libretexts.orgresearchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov It allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C2 and C3 positions. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the dichloroquinoxaline with an alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction forms a new C-C bond and introduces a vinyl group onto the quinoxaline scaffold. wikipedia.orgchim.it The stereoselectivity of the Heck reaction can often be controlled to yield the desired alkene isomer. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Suzuki-Miyaura | Organoboron Reagent | C(sp²)-C(sp²) | Pd catalyst, Base |

While palladium catalysis is highly effective, there is growing interest in developing more sustainable and cost-effective transition-metal-free cross-coupling methods. semanticscholar.orgnih.gov These reactions often proceed via different mechanistic pathways, such as radical or benzyne (B1209423) intermediates. For quinoxaline derivatives, these approaches can offer alternative selectivities and functional group tolerances compared to their transition-metal-catalyzed counterparts. Research in this area is focused on utilizing strong bases or organic catalysts to promote the coupling of quinoxaline halides with various partners. tandfonline.comacs.org For example, base-promoted homolytic aromatic substitution (BHAS) has emerged as a potential pathway for C-C bond formation without the need for a transition metal catalyst. acs.org

Cyclization and Annulation Reactions of this compound

Cyclization and annulation reactions leverage the reactive sites of the this compound scaffold to build fused polycyclic systems. These reactions often proceed in a tandem or cascade fashion, enabling the efficient construction of intricate molecular architectures.

The reaction of quinoxaline derivatives with nucleophiles such as sodium azide (B81097) can initiate tandem cyclization sequences to produce novel fused heterocyclic systems. While direct reaction on this compound is complex, derivatization followed by cyclization is a common strategy. For instance, the chloro groups can be replaced by alkynyl substituents via Sonogashira coupling. The resulting 2,3-dialkynylquinoxaline derivatives are precursors for tandem cyclizations.

In a characteristic reaction, a 2,3-dialkynylquinoxaline can react with sodium azide in a solvent like DMF. This process involves an initial 1,3-dipolar cycloaddition of the azide ion to one of the carbon-carbon triple bonds, forming a triazole ring. This is followed by an intramolecular nucleophilic addition of the newly formed triazole anion onto the second adjacent triple bond, leading to the formation of a fused isca.mersc.orgisca.intriazolo[1′,5′;1,2]pyrido[3,4-b]quinoxaline system. This efficient one-pot reaction builds two new rings onto the quinoxaline core.

Additionally, the nitrile groups themselves can participate in cyclization reactions. For example, treatment with sodium azide and a catalyst like ammonium (B1175870) chloride or zinc chloride can convert the dinitrile functionalities into two tetrazole rings, creating a quinoxaline-fused bis(tetrazole) system.

This compound is a key precursor for the synthesis of quinoxalinoporphyrazines, which are expanded phthalocyanine (B1677752) analogues with unique photophysical and electronic properties. The synthesis involves a template-assisted cyclotetramerization of a suitable quinoxaline-6,7-dicarbonitrile derivative.

The general synthetic route involves two main steps:

Nucleophilic Substitution: The chlorine atoms at the C2 and C3 positions are first replaced by other functional groups through nucleophilic aromatic substitution. This step is crucial for tuning the solubility and electronic properties of the resulting macrocycle. Common nucleophiles include phenols, thiophenols, and anilines, which introduce bulky peripheral substituents.

Cyclotetramerization: The resulting 2,3-disubstituted-quinoxaline-6,7-dicarbonitrile monomer is then heated in a high-boiling solvent (e.g., quinoline (B57606), pentan-1-ol) in the presence of a metal salt (e.g., Zn(OAc)₂, Mg(OR)₂, InCl₃) or a strong organic base like 1,8-diazabicycloundec-7-ene (DBU). This template-driven reaction causes four monomer units to condense around a central metal ion, forming the highly conjugated macroheterocyclic porphyrazine ring system.

This method allows for the creation of a wide range of metallo-quinoxalinoporphyrazines with properties tailored by both the central metal ion and the peripheral substituents introduced in the first step.

Derivatization for Tailored Molecular Structures and Tunable Properties

The functional group handles on this compound allow for extensive derivatization, enabling the precise tuning of its molecular structure and, consequently, its electronic and optical properties for various applications.

The two nitrile groups at the C6 and C7 positions are versatile functionalities that can be transformed into various other groups. researchgate.netnih.gov These modifications are critical for altering the molecule's electronic profile or for providing anchor points for further functionalization.

Key transformations include:

Reduction to Amines: The nitrile groups can be reduced to primary aminomethyl groups (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). chemistrysteps.comwikipedia.org This conversion introduces flexible and basic substituents, which can serve as ligands or be used in further synthetic steps.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. ebsco.comwikipedia.org This reaction proceeds through an intermediate amide (-CONH₂) stage to ultimately yield the corresponding dicarboxylic acid derivative. This transforms the strongly electron-withdrawing nitrile groups into potentially coordinating carboxylate groups.

Cycloaddition to Tetrazoles: The [3+2] cycloaddition reaction of the nitrile groups with an azide source, typically sodium azide in the presence of a Lewis acid or an ammonium salt, yields 1,5-disubstituted tetrazole rings. The resulting bis(tetrazolyl)quinoxaline derivatives are often used as bioisosteres for carboxylic acids and are valuable in medicinal chemistry and coordination chemistry.

The most significant reactivity of this compound lies in the nucleophilic aromatic substitution (SₙAr) of the two chlorine atoms. researchgate.netbohrium.com The electron-deficient nature of the pyrazine ring, further enhanced by the two electron-withdrawing nitrile groups, makes the C2 and C3 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net

This reactivity allows for the introduction of a vast array of substituents, which profoundly modulates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By carefully selecting the nucleophile, the resulting compound's absorption, fluorescence, and redox properties can be fine-tuned. For example, introducing strong electron-donating groups (e.g., amino or alkoxy groups) can induce strong intramolecular charge-transfer (ICT) character, leading to a significant red-shift in the absorption and emission spectra and enhancing non-linear optical properties.

The table below summarizes the effect of introducing different substituents at the 2 and 3 positions on the photophysical properties of the quinoxaline-6,7-dicarbonitrile core.

| Substituent at C2/C3 (Nucleophile) | Resulting Compound Class | Effect on Electronic Properties | Observed Optical Properties |

|---|---|---|---|

| -OR (Alkoxides/Phenoxides) | 2,3-Dialkoxy/diaryloxy-quinoxalines | Introduces electron-donating character; raises HOMO level. | Blue to green fluorescence; moderate quantum yields. |

| -SR (Thiolates) | 2,3-Di(alkyl/arylthio)-quinoxalines | Red-shifts absorption compared to -OR; enhances intersystem crossing. | Often weakly fluorescent but can be phosphorescent. |

| -NR₂ (Amines) | 2,3-Diaminoquinoxalines | Strong electron-donating groups; significant HOMO energy increase. | Strong ICT; large red-shift in absorption/emission (yellow to red fluorescence). |

| -Ar (Aryl boronic acids - Suzuki Coupling) | 2,3-Diarylquinoxalines | Extends π-conjugation; modulates properties based on aryl substituents. | Tunable emission across the visible spectrum; high quantum yields. |

Advanced Spectroscopic and Structural Elucidation of Quinoxaline Dicarbonitrile Derivatives

X-ray Crystallography for Solid-State Structure Determination

The supramolecular architecture of quinoxaline (B1680401) dicarbonitrile derivatives is largely dictated by noncovalent interactions, which are crucial for understanding their material properties.

π-π Stacking: A predominant interaction in these planar, electron-deficient aromatic systems is π-π stacking. researchgate.net In studies of related compounds like dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, X-ray analysis has shown a remarkable columnar stacking arrangement in the crystal structure. nih.gov The molecules align in parallel, offset stacks with specific interplanar distances that indicate strong π-π interactions. researchgate.netmdpi.com These distances are typically in the range of 3.2 to 3.4 Å. researchgate.netnih.gov For instance, interplanar distances of 3.229 Å and 3.380 Å have been reported, facilitating a columnar organization. researchgate.netnih.gov This type of packing is vital for properties such as charge transport in organic electronic materials.

Hydrogen Bonding: While the core 2,3-dichloroquinoxaline-6,7-dicarbonitrile lacks classical hydrogen bond donors, derivatives that incorporate hydrogen-bonding capacity can exhibit significantly different packing motifs. nih.gov For example, the introduction of imino groups or the formation of hydrochloride salts can lead to extensive hydrogen-bonded networks. nih.govnih.gov In such cases, N–H···N and C–H···N interactions can compete with or even supersede π-π stacking as the primary structure-directing force, leading to the formation of one-dimensional tapes or two-dimensional sheets. researchgate.netnih.gov The interplay between hydrogen bonding and π-π stacking demonstrates how chemical modification can be used to tune the solid-state structure of these materials. nih.gov

| Interaction Type | Description | Typical Distances/Geometries | Reference Compounds |

|---|---|---|---|

| π-π Stacking | Parallel arrangement of aromatic rings leading to columnar structures. | Interplanar distances of 3.2 - 3.4 Å. | Dipyrido[f,h]quinoxaline-6,7-dicarbonitrile nih.govresearchgate.net |

| Hydrogen Bonding | Directional interactions (e.g., N-H···N) that can form tapes or sheets. | N···H distances typically ~2.2 - 2.3 Å. | 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile nih.gov |

| Dipole-Dipole | Attractions between polar nitrile groups. | Dependent on molecular orientation. | Dipyrido[f,h]quinoxaline-6,7-dicarbonitrile researchgate.net |

High-Resolution NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the molecular structure of quinoxaline derivatives in solution. 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC, COSY) experiments provide detailed information about the chemical environment of each atom and their connectivity. nih.govnih.gov

For this compound, the ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons (H-5 and H-8). In related structures like 2,3-bis(4-bromophenyl)quinoxaline, the protons on the quinoxaline core appear in the aromatic region between δ 7.80 and 8.18 ppm. researchgate.net The ¹³C NMR spectrum would provide signals for the distinct carbon atoms, with the nitrile carbons appearing significantly downfield and the chlorinated carbons also exhibiting characteristic shifts.

2D NMR techniques are crucial for unambiguous assignments, especially in more complex, unsymmetrical derivatives. magritek.com

COSY (Correlation Spectroscopy) identifies proton-proton couplings, mapping out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different molecular fragments and assigning quaternary carbons, such as those bearing the nitrile and chlorine substituents. magritek.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-5, H-8 | ~8.0 - 8.5 | Aromatic protons, deshielded by adjacent electron-withdrawing groups. Expected as a singlet due to symmetry. |

| ¹³C | C-2, C-3 | ~140 - 150 | Carbons attached to chlorine. |

| ¹³C | C-5, C-8 | ~130 - 140 | Protonated aromatic carbons. |

| ¹³C | C-6, C-7 | ~110 - 120 | Carbons attached to nitrile groups. |

| ¹³C | -C≡N | ~115 - 125 | Nitrile carbons. |

| ¹³C | C-4a, C-8a | ~140 - 145 | Bridgehead carbons. |

In the synthesis of substituted quinoxaline dicarbonitriles, different regioisomers can often be formed. High-resolution NMR is the primary tool for distinguishing between these isomers. For example, in a reaction that could yield either a 6,7-disubstituted or a 5,8-disubstituted product, the coupling patterns and chemical shifts in the ¹H NMR spectrum would be distinctly different. Long-range HMBC correlations are particularly decisive in establishing the regiochemistry by showing connectivity between protons on one ring and carbons on another, confirming the substitution pattern. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons on substituents and the quinoxaline core, further aiding in structural assignment.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to confirm the molecular weight of the target compound and to gain structural information from its fragmentation patterns. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, confirming the molecular mass with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are performed to study the fragmentation pathways. For this compound (MW = 247.07 g/mol for ³⁵Cl isotopes), the fragmentation is expected to proceed through characteristic losses of small neutral molecules or radicals. Common fragmentation patterns for halogenated aromatic compounds include the loss of a halogen radical (e.g., -Cl) or hydrogen halide (e.g., -HCl). libretexts.org The nitrile groups can be lost as HCN. The stable quinoxaline ring system may also undergo characteristic cleavages. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 248 [M+H]⁺ | [M-Cl]⁺ | Cl radical | Loss of a chlorine atom. |

| 248 [M+H]⁺ | [M-HCN]⁺ | HCN | Loss of hydrogen cyanide from a nitrile group. |

| 248 [M+H]⁺ | [M-Cl-HCN]⁺ | Cl, HCN | Sequential loss of chlorine and hydrogen cyanide. |

| 248 [M+H]⁺ | [M-2Cl]⁺ | 2 Cl radicals | Loss of both chlorine atoms. |

Vibrational (Infrared) and Electronic (UV-Visible Absorption) Spectroscopy

These spectroscopic techniques probe the vibrational and electronic energy levels of the molecule, respectively, providing information on functional groups and the conjugated π-system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. The most prominent feature would be the sharp, strong stretching vibration of the nitrile (C≡N) group, typically appearing in the 2220-2260 cm⁻¹ region. Other key absorptions would include C=N and C=C stretching vibrations from the aromatic quinoxaline core (1400-1625 cm⁻¹), C-Cl stretching vibrations (typically below 800 cm⁻¹), and aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹). nih.gov

Electronic (UV-Visible) Spectroscopy: The UV-Vis absorption spectrum provides insight into the electronic transitions within the conjugated π-system. Quinoxaline derivatives are known to be colored or fluorescent due to their planar and highly conjugated structures. nih.gov The spectrum is expected to be characterized by intense absorptions in the UV or visible region corresponding to π-π* transitions. beilstein-journals.orguobabylon.edu.iq Less intense n-π* transitions, associated with the lone pair electrons on the nitrogen atoms of the pyrazine (B50134) ring, may also be observed, often at longer wavelengths. nih.gov For dicyanopyrazinoquinoxaline derivatives, absorption maxima (λ_max) indicative of π-π* transitions have been reported in the range of 388 to 423 nm. beilstein-journals.org The presence of the electron-withdrawing chloro and dicarbonitrile groups on the quinoxaline core is expected to influence the energy of these transitions.

Applications of Quinoxaline Dicarbonitrile Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

Quinoxaline-based materials are recognized for their potential in organic electronics, particularly as n-type semiconductors, owing to the electron-deficient character of the quinoxaline (B1680401) core. However, modifications to the molecular structure can also induce p-type or ambipolar behavior.

Recent research has focused on creating donor-acceptor (D-A) conjugated polymers for OFETs. In one such study, a quinoxaline derivative was used as the acceptor unit, linked to an indacenodithiophene (IDT) donor unit. The resulting polymer, PQ1, exhibited p-type semiconductor behavior. Field-effect transistors constructed with PQ1 as the semiconductor layer demonstrated a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. The low-lying Highest Occupied Molecular Orbital (HOMO) energy level of -5.48 eV contributes to the material's stability in air. frontiersin.org

In another investigation, three new quinoxaline-based derivatives were synthesized and incorporated into top-contact/bottom-gate OFETs. Thin films of one of these compounds, end-functionalized with 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) groups, displayed p-channel characteristics. The performance of the OFETs depended on the fabrication method, with solution-sheared films showing lower mobility than those prepared by vacuum deposition. researchgate.net

Table 1: Performance of OFETs based on Quinoxaline Derivatives

| Compound/Polymer | Type | Fabrication Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

|---|---|---|---|---|

| PQ1 frontiersin.org | p-type | Not specified | up to 0.12 | Not specified |

| Compound 5 researchgate.net | p-channel | Solution Process | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| Compound 5 researchgate.net | p-channel | Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

Application in General Light-Emitting Diodes (LEDs) and Electroluminescent Materials

The strong electron-accepting properties of the quinoxaline core make its derivatives suitable for use in organic light-emitting diodes (OLEDs), where they can function as electron transporters, hosts, or emitters.

A notable application is in the development of deep-red to near-infrared (NIR) thermally activated delayed fluorescence (TADF) emitters. A derivative, tBuTPA-Qx4CN, based on a 2,3-bis(4-cyanophenyl)quinoxaline-6,7-dicarbonitrile acceptor, was designed for this purpose. OLEDs incorporating this emitter achieved a high external quantum efficiency (EQE) of up to 16.3%, with an emission peak at 674 nm.

Furthermore, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and used as a yellow host material in phosphorescent OLEDs (PHOLEDs). researchgate.net Iridium(III) complexes featuring 2,3-diphenylquinoxaline (B159395) derivatives as ligands have also been developed as deep-red phosphorescent materials for OLEDs. rsc.org A device using one such complex, Ir4, in a double-emitting layer structure exhibited impressive performance. rsc.org

Table 2: Electroluminescence Performance of Quinoxaline Derivative-based OLEDs

| Compound/Device Structure | Role | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |

|---|---|---|---|---|---|

| tBuTPA-Qx4CN | Emitter | Not specified | Not specified | 16.3 | Deep-Red/NIR |

| TM3-based device researchgate.net | Guest | 54.2 | 48.9 | Not specified | Yellow |

| Ir4-based double-EML device rsc.org | Emitter | 14.0 | 12.0 | 17.8 | Deep-Red |

Advanced Functional Materials

Chromophores and Fluorescent Probes

The inherent photophysical properties of the quinoxaline scaffold, which arise from its planar and highly conjugated structure, make its derivatives excellent candidates for chromophores and fluorescent materials. researchgate.net The absorption and emission wavelengths of quinoxaline derivatives can be readily tuned by chemical modifications. nih.gov

For instance, V-shaped D-π-A-π-D push-pull chromophores have been synthesized using a 6-cyano- or 6,7-difluoroquinoxaline (B3116332) core as the electron acceptor (A). These compounds exhibit positive emission solvatochromism, meaning their emission wavelength changes with the polarity of the solvent. researchgate.net The development of small molecule fluorescent probes is a significant area of research for biological imaging, and quinoxaline derivatives provide a versatile platform for creating such probes. nih.gov The synthesis of various 2,3-distyrylquinoxaline and thieno[3,4-b]quinoxaline derivatives with differing electron-donating capabilities has been reported, highlighting the tunability of their fluorescent properties. nih.gov

Table 3: Photophysical Properties of a V-shaped Quinoxaline-based Chromophore

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| Carbazolyl-containing 6-cyanoquinoxaline derivative researchgate.net | Toluene | 489 | 639 |

| Carbazolyl-containing 6-cyanoquinoxaline derivative researchgate.net | Dichloromethane | 500 | 694 |

Chemosensors for Anion Detection

The electron-deficient nature of the quinoxaline ring system makes it an effective platform for the development of chemosensors, particularly for anions. These sensors often operate through interactions that perturb the electronic structure of the quinoxaline core, leading to a detectable optical response.

One strategy involves the functionalization of the quinoxaline core with pyrrole-containing moieties. Novel quinoxaline derivatives bearing dipyrromethane or tripyrromethane substituents have been shown to act as improved anion receptors compared to the unsubstituted dipyrrolylquinoxaline. nih.govrsc.org Another approach utilizes the protonation of a quinoxaline derivative, such as 2,3-dipyridin-2-ylquinoxaline. Protonation alters the electronic properties, inducing luminescence. This luminescence can then be quenched by the presence of various biologically and commercially relevant anions, forming the basis of a sensing mechanism. rsc.org The interaction between the receptor and the anion, often through hydrogen bonding, is key to the sensing capability.

Liquid Crystalline Semiconductors

Quinoxaline derivatives have been successfully engineered to exhibit liquid crystalline properties, leading to materials that combine the charge transport capabilities of semiconductors with the self-assembly and processability of liquid crystals. These materials are of great interest for applications in organic electronic devices. researchgate.netrsc.org

Specifically, discotic liquid crystals (DLCs) based on a pyrazino[2,3-g]quinoxaline (B3350192) core have demonstrated utility as organic liquid crystalline semiconductors (OLCSs). These materials can self-assemble into columnar phases, which facilitate one-dimensional charge transport. Such OLCSs have shown high charge carrier mobilities, on the order of 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net The molecular ordering and fluidity of the liquid crystalline phase are crucial for their performance in devices like OLEDs and OFETs. researchgate.net

Table 4: Properties of Quinoxaline-based Liquid Crystalline Semiconductors

| Core Structure | Phase Type | Charge Carrier Mobility (cm²/Vs) | Application |

|---|---|---|---|

| Pyrazino[2,3-g]quinoxaline researchgate.net | Columnar | ~10⁻³ (hole mobility) | OLCSs, OLEDs |

| Pyrazino[2,3-g]quinoxaline (PQ10) researchgate.net | Rectangular Columnar | 8.8 × 10⁻³ (hole mobility) | Hole Transport Material |

Corrosion Inhibition for Metallic Materials

Quinoxaline derivatives have emerged as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. imist.ma Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. imist.ma

This adsorption process blocks the active sites for corrosion, thereby reducing the rates of both anodic metal dissolution and cathodic hydrogen evolution. Studies have shown that these compounds often act as mixed-type inhibitors. The inhibition efficiency of quinoxaline derivatives typically increases with their concentration. For example, two derivatives, (E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one (SMQ) and 2-(4-methoxyphenyl)-7-methyl-thieno[3,2-b] quinoxaline (TMQ), showed significant protection for carbon steel in 1 M HCl, with TMQ being the more efficient inhibitor. jmaterenvironsci.comresearchgate.net Similarly, other derivatives like MeSQX and BrSQX have demonstrated high inhibition efficiencies for mild steel in acidic solutions. researchgate.net

Table 5: Corrosion Inhibition Efficiency of Quinoxaline Derivatives for Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| SMQ jmaterenvironsci.comresearchgate.net | 10⁻³ | 88.5 |

| TMQ jmaterenvironsci.comresearchgate.net | 10⁻³ | 93.0 |

| QN-CH3 imist.ma | 10⁻³ | 89.07 |

| QN-Cl imist.ma | 10⁻³ | 87.64 |

| MeSQX researchgate.net | 10⁻³ | 92 |

| BrSQX researchgate.net | 10⁻³ | 89 |

Precursors for Advanced Supramolecular Architectures

The strategic design of complex, functional supramolecular architectures relies on the use of versatile and highly functionalized molecular building blocks. Quinoxaline dicarbonitrile derivatives, particularly 2,3-dichloroquinoxaline-6,7-dicarbonitrile, have emerged as valuable precursors in the bottom-up synthesis of a variety of advanced supramolecular structures. The presence of reactive nitrile and chloro groups on the quinoxaline core allows for a range of chemical transformations, making these compounds ideal candidates for constructing larger, well-defined assemblies such as macrocycles and porous crystalline frameworks.

The electron-withdrawing nature of the dicarbonitrile and dichloro substituents on the quinoxaline ring system significantly influences the electronic properties of the resulting supramolecular structures. This feature is particularly advantageous in the development of materials for electronics, photonics, and catalysis, where precise control over the electronic landscape is crucial for performance. Researchers have successfully employed quinoxaline-based building blocks to create novel porphyrin and phthalocyanine (B1677752) analogues, as well as to fabricate innovative coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with unique topologies and functionalities.

Building Blocks for Macrocycles: Porphyrin and Phthalocyanine Analogues

The incorporation of the quinoxaline moiety into the core structure of porphyrins and phthalocyanines has led to the development of novel macrocycles with tailored electronic and optical properties. While the direct cyclotetramerization of this compound to form a phthalocyanine analogue is a challenging endeavor, the dinitrile functionality serves as a key reactive handle for constructing quinoxaline-fused macrocyclic systems.

For instance, quinoxaline-fused porphycenes, which are constitutional isomers of porphyrins, have been synthesized. nih.gov These macrocycles exhibit near-infrared (NIR) absorption and fluorescence, a direct consequence of the extended π-conjugation introduced by the fused quinoxaline unit. nih.gov The synthesis of these complex structures often involves multi-step procedures where a quinoxaline precursor, potentially derived from a dicarbonitrile starting material, is incorporated into a bipyrrole unit before the final macrocyclization step. nih.gov

Similarly, porphyrins bearing pyrrolo[1,2-a]quinoxaline (B1220188) moieties at their meso-positions have been successfully synthesized. beilstein-journals.org These hybrid molecules combine the distinct properties of both the porphyrin and the quinoxaline heterocycles, opening avenues for applications in areas such as photosensitizers for photodynamic therapy. beilstein-journals.org The synthesis of these molecules involves the preparation of a porphyrin building block containing an amino-functionalized quinoxaline precursor, which then undergoes a Pictet-Spengler cyclization. beilstein-journals.org

Furthermore, the synthesis of phenanthro[4,5-fgh]quinoxaline-fused subphthalocyanines has been reported. nih.gov These unique macrocycles are prepared through a mixed cyclotrimerization reaction involving a dicarbonitrile precursor that contains the phenanthro[4,5-fgh]quinoxaline unit. nih.gov The fusion of the extended aromatic system of the phenanthroquinoxaline moiety significantly influences the electronic structure and properties of the resulting subphthalocyanine. nih.gov

The following table summarizes key research findings on the synthesis of quinoxaline-containing macrocycles:

| Macrocycle Type | Synthetic Precursor | Key Findings |

| Quinoxaline-fused Porphycenes | Quinoxaline-containing bipyrrole dialdehyde | NIR absorption and fluorescence, lower reduction potentials. nih.gov |

| Pyrrolo[1,2-a]quinoxalinoporphyrins | 5-(3-amino-4-(pyrrol-1-yl)phenyl)-10,15,20-triphenylporphyrin and aromatic aldehydes | Novel hybrid porphyrin analogues with potential biological applications. beilstein-journals.org |

| Phenanthro[4,5-fgh]quinoxaline-fused Subphthalocyanines | 2,9-di-tert-butylphenanthro[4,5-fgh]quinoxaline-5,6-dicarbonitrile | Significant influence of the fused-phenanthro[4,5-fgh]quinoxaline units on the electronic structures. nih.gov |

| Zinc Phthalocyanines substituted with Quinoxaline | 2-Hydroxyquinoxaline and 4-nitrophthalonitrile | Bathochromic shift in the maximum absorption wavelength compared to unsubstituted zinc phthalocyanine. globethesis.com |

Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the direct use of this compound as a ligand for the construction of coordination polymers and MOFs is not extensively documented, the versatile chemistry of the quinoxaline core allows for its derivatization into polytopic ligands suitable for MOF synthesis. The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline moiety can act as coordination sites for metal ions, and the dicarbonitrile groups can be hydrolyzed to carboxylic acids, providing additional coordination points.

The resulting quinoxaline-dicarboxylate ligands can then be reacted with various metal ions to form stable, porous frameworks. The inherent rigidity and planarity of the quinoxaline unit are advantageous for creating well-defined and robust MOF structures. Furthermore, the electronic properties of the quinoxaline ring can be tuned through substitution, which in turn influences the properties of the final MOF, such as its luminescence or catalytic activity.

Research in the broader area of quinoxaline-based MOFs has demonstrated the successful incorporation of quinoxaline-containing ligands into porous frameworks. For example, MOFs constructed from biquinoline-based ligands have been shown to act as catalysts in organic transformations. nih.gov This highlights the potential of incorporating quinoxaline moieties to impart specific functionalities to MOFs.

Monomers for Covalent Organic Frameworks (COFs)

The development of novel monomers is crucial for expanding the structural diversity and functional scope of covalent organic frameworks (COFs). Quinoxaline-based building blocks are attractive candidates for COF synthesis due to their rigid, planar geometry and the presence of reactive sites that can participate in the formation of robust covalent linkages.

A significant breakthrough in this area was the report of the first quinoxaline-based 2D-COF. nih.govfigshare.comdoi.orgresearchgate.net This innovative material was synthesized through the condensation of a tetraamino-functionalized monomer with a dialdehyde, resulting in a highly ordered, nanoporous framework with a quinoxaline backbone. nih.govfigshare.comdoi.orgresearchgate.net The synthesis of the necessary quinoxaline-based monomers can potentially start from precursors like this compound, which can be chemically modified to introduce the required functional groups for polymerization.

The quinoxaline-based COF platform offers unique opportunities for post-synthetic modification. nih.govfigshare.com The nitrogen atoms in the quinoxaline rings and the specific functional groups incorporated into the framework can be chemically altered after the COF has been synthesized. nih.govfigshare.com This allows for the fine-tuning of the material's properties and the introduction of new functionalities. For example, layer-to-layer cross-linking within the quinoxaline-based COF has been demonstrated to enhance the performance of membranes fabricated from this material in selective separation applications. nih.govfigshare.com

The following table outlines the key aspects of the first reported quinoxaline-based COF:

| COF Designation | Monomers Used | Linkage Type | Key Properties and Applications |

| Quinoxaline-based 2D-COF | Tetraaminobenzene derivative and a dialdehyde | Imine | Highly ordered, nanoporous structure; amenable to post-synthetic modification; enhanced performance in membrane-based separations after cross-linking. nih.govfigshare.comdoi.orgresearchgate.net |

Conclusion and Future Research Directions in 2,3 Dichloroquinoxaline 6,7 Dicarbonitrile Chemistry

Synthesis and Application Versatility of 2,3-Dichloroquinoxaline-6,7-dicarbonitrile

The synthesis of this compound is a critical area of study, as its utility as a precursor is highly valued in the development of a wide array of quinoxaline (B1680401) derivatives. These derivatives have demonstrated significant biological activities, positioning this compound as a key intermediate in pharmaceutical research. Its well-defined chemical structure is particularly advantageous for creating novel antimicrobial and anticancer therapeutic agents.

The versatility of this compound is largely attributed to its reactive chlorine atoms at the 2 and 3 positions, which readily undergo nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups, enabling the systematic exploration of structure-activity relationships (SAR), a fundamental aspect of medicinal chemistry for optimizing lead compounds. The ability to form new carbon-heteroatom bonds (such as C-O, C-N, and C-S) directly at these positions makes it a powerful building block for creating a diverse library of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comresearchgate.net

| Property | Value |

| Molecular Formula | C₁₀H₂Cl₂N₄ |

| Molecular Weight | 265.06 g/mol |

| Appearance | Solid |

| Key Reactive Sites | Chlorine atoms at C2 and C3 |

Emerging Research Avenues in Advanced Functional Materials

The unique electronic properties of the quinoxaline scaffold, enhanced by the dicarbonitrile substitution, have opened up new avenues for research in advanced functional materials. Quinoxaline derivatives are known for their luminescent properties, making them promising candidates for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.net The dicarbonitrile groups act as strong electron-withdrawing moieties, which can be exploited to tune the electronic and photophysical properties of the resulting materials.

Researchers are actively exploring the use of this compound in the synthesis of novel dyes, electroluminescent materials, and organic sensitizers for solar cell applications. rsc.org The ability to functionalize the quinoxaline core allows for the design of materials with tailored properties, such as specific emission wavelengths, high quantum yields, and improved charge transport characteristics. The development of polymeric optoelectronic materials based on this quinoxaline scaffold is another area of growing interest. rsc.org

Table of Potential Applications in Functional Materials:

| Application Area | Potential Role of this compound Derivatives |

|---|---|

| Organic Electronics | Building block for organic semiconductors and conductors |

| Optoelectronics | Precursor for luminescent materials in OLEDs and sensors |

| Solar Energy | Component of organic sensitizers for dye-sensitized solar cells |

Challenges and Opportunities for Future Development in Quinoxaline Dicarbonitrile Research

While the potential of this compound is evident, there are challenges that need to be addressed to fully realize its capabilities. One of the primary challenges lies in developing more efficient and scalable synthetic routes to this compound and its derivatives. While nucleophilic aromatic substitution is a powerful tool, controlling the selectivity between mono- and di-substituted products can be complex and requires careful optimization of reaction conditions. researchgate.net

Furthermore, a deeper understanding of the structure-property relationships in materials derived from this compound is needed. This will require a combination of experimental studies and computational modeling to predict and optimize the performance of these materials in various applications. The exploration of novel synthetic methodologies and the development of new catalytic systems could provide opportunities to overcome some of the current synthetic limitations. rsc.org

Despite these challenges, the future of quinoxaline dicarbonitrile research is promising. The continued investigation of this compound and its derivatives is expected to lead to the discovery of new materials with enhanced properties and novel applications in medicine, electronics, and beyond. The versatility of the quinoxaline scaffold, combined with the unique electronic properties imparted by the dicarbonitrile groups, ensures that this area of research will remain a vibrant and productive field for years to come.

Q & A

Basic: What are the recommended synthetic routes for 2,3-Dichloroquinoxaline-6,7-dicarbonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-component reactions using nitrile precursors and halogenated quinoxaline derivatives. For example, refluxing bis-methylthio methylene malononitrile with thiourea and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (5–6 hours) can yield dicarbonitrile derivatives . Optimization includes:

- Catalyst selection : Use of mild bases to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Temperature control : Prolonged reflux improves yield but may require monitoring for decomposition.

Characterization via NMR and X-ray crystallography is critical to confirm purity and structure .

Advanced: How can contradictions in X-ray crystallographic data for this compound derivatives be resolved?

Answer:

Contradictions often arise from crystal twinning, disorder, or incorrect space group assignment. Methodological steps include:

- Refinement tools : Use SHELXL for high-resolution data to model disorder or hydrogen bonding networks .

- Validation metrics : Check R-factors, residual density maps, and ADDSYM in PLATON to detect missed symmetry.

- Comparative analysis : Cross-validate with analogous structures (e.g., 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline) to identify consistent bond angles and torsion angles .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹³C NMR identifies nitrile (C≡N) peaks near 110–120 ppm, while ¹H NMR resolves aromatic protons.

- X-ray diffraction : Single-crystal studies confirm molecular geometry and halogen bonding interactions .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.

- IR spectroscopy : CN stretches (~2200 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) provide functional group confirmation .

Advanced: How can substituent effects on electronic properties be systematically studied?

Answer:

- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity.

- Experimental validation : UV-Vis spectroscopy monitors absorption shifts with substituent variation (e.g., pyridyl vs. thiophenyl groups) .

- Electrochemical analysis : Cyclic voltammetry quantifies redox potentials influenced by electron-withdrawing groups (e.g., Cl, CN) .

Basic: What safety protocols should be followed during experimental handling?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile by-products.

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How can reaction by-products be identified and minimized during synthesis?

Answer:

- Chromatographic separation : HPLC or TLC isolates minor products (e.g., brominated derivatives or thiazole by-products) .

- Mechanistic studies : Monitor reaction intermediates via in situ IR or NMR to identify pathways leading to by-products.

- Condition tuning : Adjust stoichiometry (e.g., excess nitrile precursor) or reduce reaction time to suppress side reactions .

Basic: What solvents are optimal for solubility and recrystallization?

Answer:

- Polar solvents : DMF or DMSO dissolve the compound at elevated temperatures.

- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals due to moderate polarity .

- Solubility testing : Conduct gradient NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess aggregation .

Advanced: How can structure-activity relationships (SAR) guide the design of biologically active analogs?

Answer:

- Substituent variation : Introduce electron-donating (e.g., morpholino) or withdrawing (e.g., nitro) groups to modulate antimicrobial activity .

- Bioassay integration : Test analogs against bacterial/fungal strains (e.g., E. coli, C. albicans) and correlate IC₅₀ values with Hammett σ constants .

- Crystallographic data : Compare active vs. inactive analogs to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.